molecular formula C7H5F3N2O3 B1401661 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine CAS No. 1588441-18-2

4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

Cat. No. B1401661
M. Wt: 222.12 g/mol
InChI Key: HEKASLCSFSEZAP-UHFFFAOYSA-N
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Description

4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine is a chemical compound with the molecular weight of 222.12 . Its IUPAC name is 4-methoxy-5-nitro-2-(trifluoromethyl)pyridine . It is a white to yellow to brown powder or crystals or liquid .


Molecular Structure Analysis

The InChI code for 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine is 1S/C7H5F3N2O3/c1-15-5-2-6(7(8,9)10)11-3-4(5)12(13)14/h2-3H,1H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

    Agrochemical Industry

    • Summary of Application : TFMP and its derivatives are key structural ingredients for the development of many agrochemical compounds . The major use of TFMP derivatives is in the protection of crops from pests .
    • Methods of Application : The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . The presence of fluorine and pyridine structure result in its superior pest control properties when compared to traditional phenyl-containing insecticides .

    Pharmaceutical Industry

    • Summary of Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
    • Methods of Application : Similar to the agrochemical industry, the synthesis of TFMP derivatives in the pharmaceutical industry is achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
    • Results or Outcomes : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

    Preparation of (trifluoromethyl)pyridyllithiums

    • Summary of Application : Trifluoromethylpyridines can be used in the preparation of (trifluoromethyl)pyridyllithiums .
    • Methods of Application : This is typically achieved via a metalation reaction .
    • Results or Outcomes : The resulting (trifluoromethyl)pyridyllithiums can be used as intermediates in various chemical reactions .

    Synthesis of Metal-Organic Frameworks (MOFs)

    • Summary of Application : Trifluoromethylpyridines can be used in the synthesis of MOFs .
    • Methods of Application : The specific methods of synthesis would depend on the type of MOF being synthesized .
    • Results or Outcomes : MOFs have a wide range of applications, including gas storage, catalysis, and drug delivery .

    Synthesis of Methiodide Salts

    • Summary of Application : Trifluoromethylpyridines can be used in the synthesis of methiodide salts .
    • Methods of Application : The specific methods of synthesis would depend on the type of methiodide salt being synthesized .
    • Results or Outcomes : Methiodide salts have various applications in organic synthesis .

    Synthesis of Mereletinib

    • Summary of Application : A compound similar to “4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine”, namely “4-Fluoro-2-Methoxy-5-nitroaniline”, is used as a key intermediate in the synthesis of Mereletinib .
    • Methods of Application : The specific methods of synthesis would depend on the synthesis protocol for Mereletinib .
    • Results or Outcomes : Mereletinib is a potent inhibitor of mutant BRAFV600E kinase used in cancer treatment .

properties

IUPAC Name

4-methoxy-5-nitro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c1-15-5-2-6(7(8,9)10)11-3-4(5)12(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKASLCSFSEZAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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